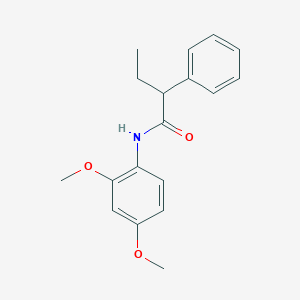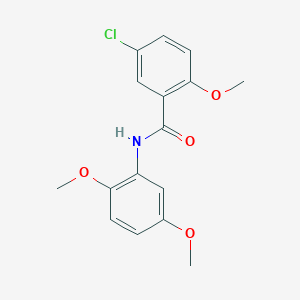
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide, also known as DFP-10825, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of amide derivatives and has been shown to have various biochemical and physiological effects. The purpose of
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide can alter the expression of genes involved in various cellular processes, including cell growth and differentiation. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspases. In Alzheimer's disease, it has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway. In Parkinson's disease, it has been shown to have dopaminergic neuroprotection by reducing oxidative stress and inflammation.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. It has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its effects. Another direction is to study its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, the development of analogs of 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide could lead to the discovery of more potent and selective compounds with therapeutic potential.
合成法
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with isobutyryl chloride to form 2,4-dichlorophenyl isobutyrate. This intermediate product is then reacted with 4-fluoroaniline in the presence of potassium carbonate to form 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease, it has been shown to have dopaminergic neuroprotection, which could potentially slow down the progression of the disease.
特性
分子式 |
C15H12Cl2FNO2 |
|---|---|
分子量 |
328.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H12Cl2FNO2/c1-9(21-14-7-2-10(16)8-13(14)17)15(20)19-12-5-3-11(18)4-6-12/h2-9H,1H3,(H,19,20) |
InChIキー |
FTADFDWMQQCTNK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




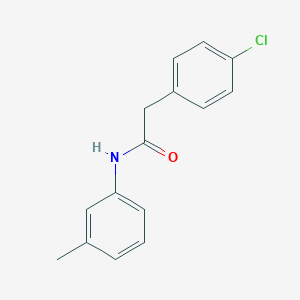
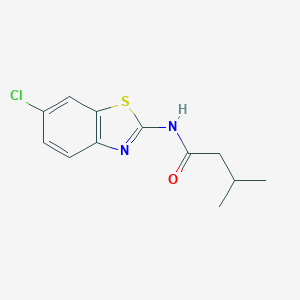
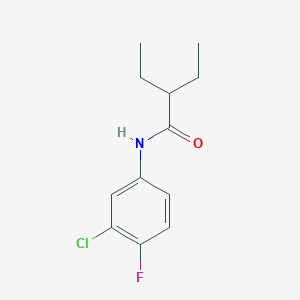
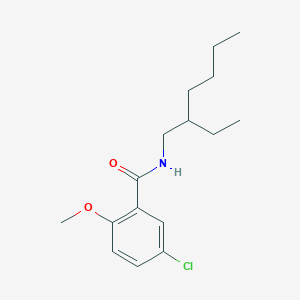
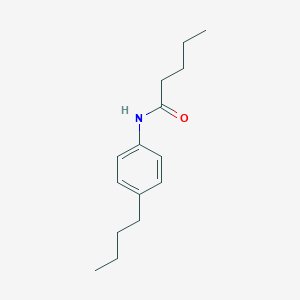
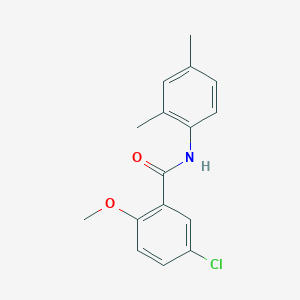
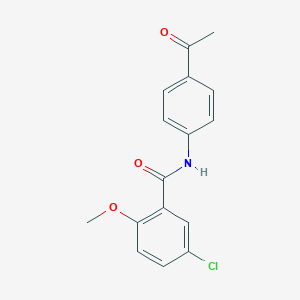
![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)



